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molecular formula C12H13Br B8418863 7-Isopropyl-2-bromo-indene

7-Isopropyl-2-bromo-indene

Cat. No. B8418863
M. Wt: 237.13 g/mol
InChI Key: MIFYUKNUULSEAP-UHFFFAOYSA-N
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Patent
US07019157B2

Procedure details

Using a 200 ml Erlenmeyer flask as the reactor, 7.00 g (44.20 millimoles) of 7-isopropylindene was dissolved in a mixed solvent of 0.91 g (106.08 millimoles) of distilled water and 60 ml of dimethyl sulfoxide. To this reaction solution there was added 9.44 g (53.03 millimoles) of N-bromosuccinimide while cooling on ice, and the mixture was then stirred for one hour at room temperature. After hydrolysis with distilled water while cooling on ice, extraction was performed several times with diethyl ether, and the extract was washed with saturated saline and then dried over anhydrous magnesium sulfate. After filtration of the magnesium sulfate, the solvent was distilled off under reduced pressure. The obtained product was transferred to a 200 ml Erlenmeyer flask and dissolved in 70 ml of toluene. To this solution there was added 0.84 g (4.42 millimoles) of p-toluenesulfonic acid hydrate, and the mixture was heated to reflux for 4 hours. After reflux, hydrolysis was performed with distilled water while cooling on ice, and extraction was performed several times with diethyl ether. The extract was washed once with a saturated sodium bicarbonate aqueous solution, washed once with saturated saline, and then dried over anhydrous magnesium sulfate. After drying, the magnesium sulfate was filtered off, the solvent was distilled off under reduced pressure, and purification was performed with a silica gel column to obtain 10.2 g of 7-isopropyl-2-bromo-indene as a reddish brown oil (97% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9.44 g
Type
reactant
Reaction Step Two
Quantity
0.84 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
60 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0.91 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[CH2:11][CH:10]=[CH:9]2)([CH3:3])[CH3:2].[Br:13]N1C(=O)CCC1=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CS(C)=O.C(OCC)C.O>[CH:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[CH2:11][C:10]([Br:13])=[CH:9]2)([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(C)C=1C=CC=C2C=CCC12
Step Two
Name
Quantity
9.44 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0.84 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0.91 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice, extraction
WASH
Type
WASH
Details
the extract was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration of the magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 70 ml of toluene
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After reflux
CUSTOM
Type
CUSTOM
Details
hydrolysis
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice, and extraction
WASH
Type
WASH
Details
The extract was washed once with a saturated sodium bicarbonate aqueous solution
WASH
Type
WASH
Details
washed once with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After drying
FILTRATION
Type
FILTRATION
Details
the magnesium sulfate was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure, and purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C=1C=CC=C2C=C(CC12)Br
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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